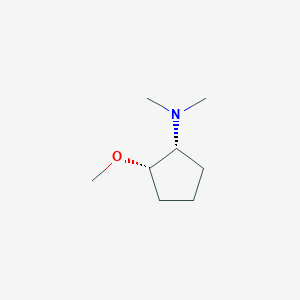
(1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine is a chiral compound with a specific stereochemistry, indicated by the (1R,2S) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration. One common method involves the use of (1R,2S)-2-methoxycyclopentanone as a starting material, which undergoes reductive amination with dimethylamine under catalytic hydrogenation conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of chiral catalysts and advanced purification techniques such as chromatography and crystallization are essential to achieve the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine or a primary amine.
Substitution: The methoxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may act as an agonist or antagonist, modulating the activity of its target pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine: can be compared with other chiral amines such as (1R,2S)-2-methoxycyclopentanamine and (1R,2S)-2-methoxy-N,N-diethylcyclopentan-1-amine.
Uniqueness
- The unique combination of the methoxy group and the dimethylamine moiety in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63440-82-4 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-5-4-6-8(7)10-3/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
PQSLVOVKWLYEOH-SFYZADRCSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@@H]1OC |
Canonical SMILES |
CN(C)C1CCCC1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


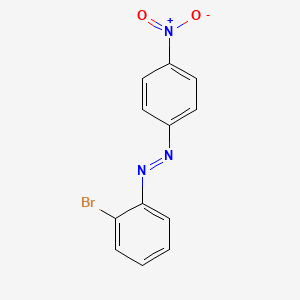
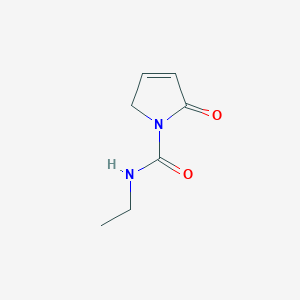
![1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14512611.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one](/img/structure/B14512613.png)
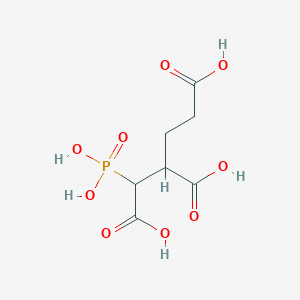
![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)
![6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512644.png)
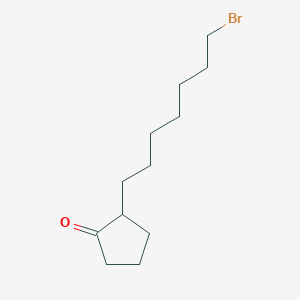

![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)
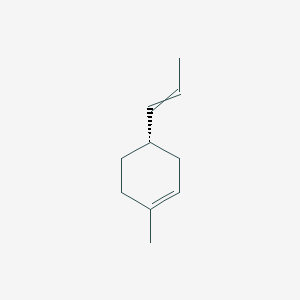
![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
